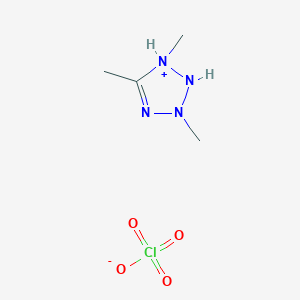![molecular formula C19H20O6 B14202505 Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]- CAS No. 851729-13-0](/img/structure/B14202505.png)
Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]- typically involves the reaction of 4-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane and reagents such as sodium hydride or potassium carbonate to facilitate the formation of the oxirane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of substituted oxiranes .
Aplicaciones Científicas De Investigación
Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its role in inhibiting tubulin polymerization, which is crucial for cell division.
Medicine: Explored as a potential anticancer agent due to its cytotoxic effects on tumor cells.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting tubulin polymerization. This action disrupts the formation of microtubules, which are essential for cell division. By binding to the colchicine site on tubulin, Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]- induces cell cycle arrest in the G2/M phase and triggers apoptosis in cancer cells. This mechanism involves the activation of caspases and the loss of mitochondrial membrane potential .
Comparación Con Compuestos Similares
Similar Compounds
Phenstatin: Another tubulin inhibitor with a similar mechanism of action.
Combretastatin A-4: Known for its potent anticancer properties and similar structural features.
Colchicine: A well-known tubulin inhibitor used in the treatment of gout and other conditions.
Uniqueness
Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]- stands out due to its unique combination of methoxy groups, which enhance its binding affinity to tubulin and its cytotoxic effects. This makes it a promising candidate for further research and development in cancer therapy .
Propiedades
Número CAS |
851729-13-0 |
|---|---|
Fórmula molecular |
C19H20O6 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-[3-(3,4,5-trimethoxyphenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C19H20O6/c1-21-13-7-5-11(6-8-13)16(20)19-17(25-19)12-9-14(22-2)18(24-4)15(10-12)23-3/h5-10,17,19H,1-4H3 |
Clave InChI |
GLXVEXFYGUPWDM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol](/img/structure/B14202424.png)
![3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14202431.png)
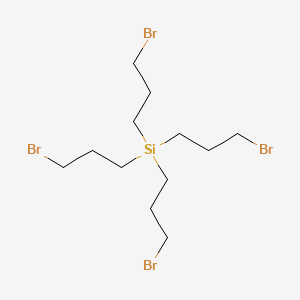
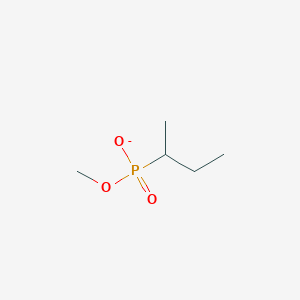
![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)
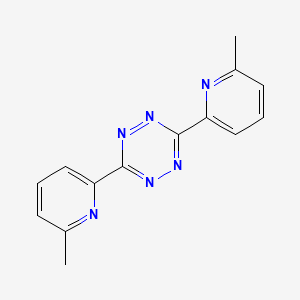

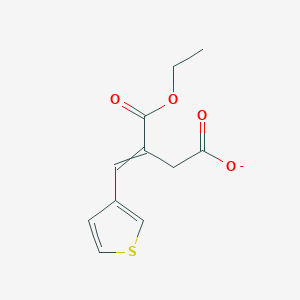
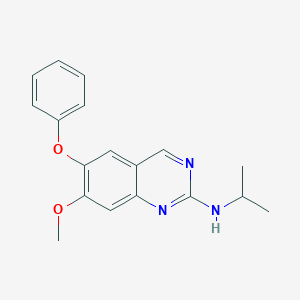
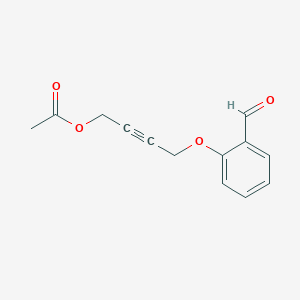
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
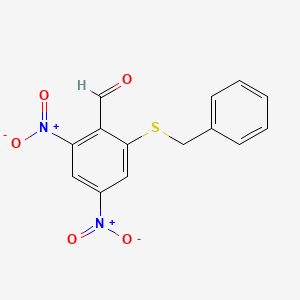
![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)
